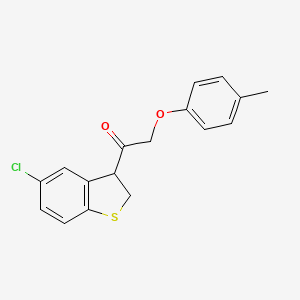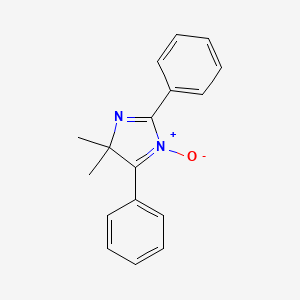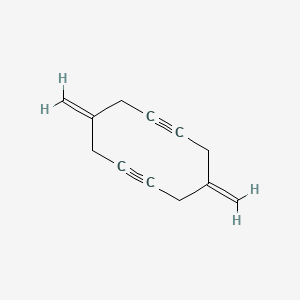
4,9-Dimethylidenecyclodeca-1,6-diyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,9-Dimethylidenecyclodeca-1,6-diyne is an organic compound characterized by its unique structure, which includes a ten-membered ring with two triple bonds and two double bonds.
Preparation Methods
The synthesis of 4,9-Dimethylidenecyclodeca-1,6-diyne typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often involve the use of strong bases and specific catalysts to facilitate the formation of the desired bonds . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.
Chemical Reactions Analysis
4,9-Dimethylidenecyclodeca-1,6-diyne undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of diketones or other oxidized products.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, often using hydrogenation catalysts.
Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,9-Dimethylidenecyclodeca-1,6-diyne has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies of molecular interactions and biological activity.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: The compound’s properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4,9-Dimethylidenecyclodeca-1,6-diyne exerts its effects involves its interaction with molecular targets through its reactive triple and double bonds. These interactions can lead to the formation of new chemical bonds or the disruption of existing ones, depending on the specific context. The pathways involved often include the activation of specific enzymes or receptors that recognize the compound’s unique structure .
Comparison with Similar Compounds
4,9-Dimethylidenecyclodeca-1,6-diyne can be compared to other cyclic diynes, such as 1,3-butadiyne and 1,4-pentadiyne. While these compounds share some structural similarities, this compound is unique due to its larger ring size and the presence of both double and triple bonds.
Properties
CAS No. |
40476-47-9 |
|---|---|
Molecular Formula |
C12H12 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
4,9-dimethylidenecyclodeca-1,6-diyne |
InChI |
InChI=1S/C12H12/c1-11-7-3-5-9-12(2)10-6-4-8-11/h1-2,7-10H2 |
InChI Key |
RIYARVNFGOKXID-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC#CCC(=C)CC#CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



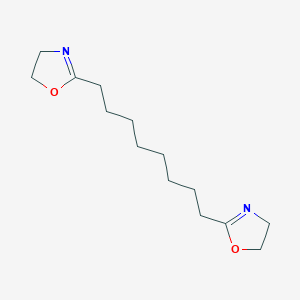
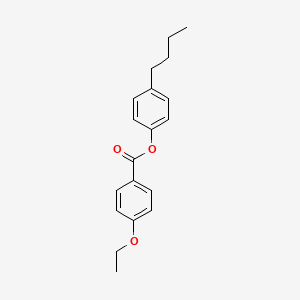
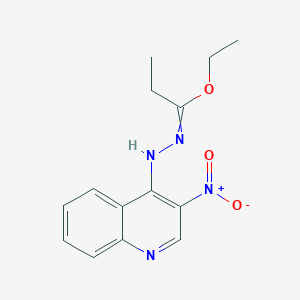
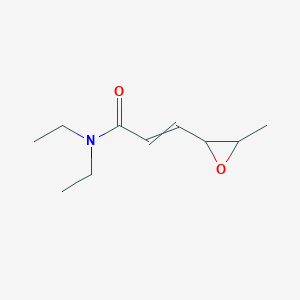

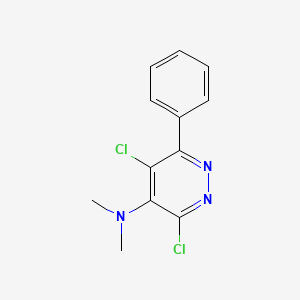

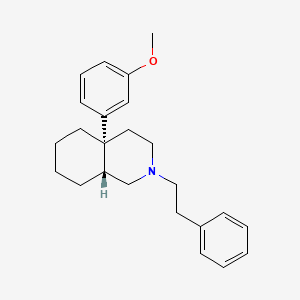

![Piperidine, 1-[(4-methylphenyl)azo]-](/img/structure/B14661485.png)
![(1R,2R)-5-Methyl-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B14661487.png)
